![molecular formula C14H14F3NO2 B2697904 Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate CAS No. 2287259-83-8](/img/structure/B2697904.png)
Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate
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Overview
Description
Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is a chemical compound that has gained significant attention in scientific research due to its potential as a drug candidate. This compound is a derivative of the bicyclo[1.1.1]pentane family, which is known for its unique structural features and biological activities.1.1]pentanyl]acetate.
Mechanism of Action
The mechanism of action of methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is primarily through its interaction with the sigma-1 receptor. This receptor is located in various regions of the brain and is involved in the regulation of calcium signaling, neurotransmitter release, and neuronal survival. Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate binds to the sigma-1 receptor and modulates its activity, leading to changes in neuronal function and signaling.
Biochemical and Physiological Effects:
Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has been shown to have various biochemical and physiological effects. Studies have demonstrated that this compound can modulate calcium signaling in neurons, leading to changes in synaptic plasticity and neurotransmitter release. Additionally, methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential as a drug candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate for lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various biological processes. Additionally, the unique structural features of this compound may provide insights into the development of novel drug candidates based on the bicyclo[1.1.1]pentane scaffold. However, one of the limitations of methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate is its low solubility in aqueous solutions, which may limit its application in certain experimental settings.
Future Directions
There are several future directions for the scientific research on methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate. One area of interest is the development of more potent and selective sigma-1 receptor ligands based on the bicyclo[1.1.1]pentane scaffold. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications for neurological and inflammatory diseases. Finally, the synthesis of novel derivatives of methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate may provide valuable insights into the structure-activity relationships of this compound and its analogs.
Synthesis Methods
The synthesis of methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate involves a multi-step process. The first step is the preparation of the bicyclo[1.1.1]pentane ring system, which is achieved through the Diels-Alder reaction between cyclopropene and cyclohexadiene. The resulting adduct is then subjected to various functional group modifications to introduce the trifluorophenyl and amino groups. Finally, the esterification of the amino group with acetic acid and methanol yields the desired compound.
Scientific Research Applications
Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has shown promising results in various scientific research applications. One of the most significant areas of interest is its potential as a drug candidate for the treatment of neurological disorders. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in various neurological processes such as learning, memory, and pain perception. Additionally, methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate has also demonstrated anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
properties
IUPAC Name |
methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-20-12(19)11(18)14-4-13(5-14,6-14)7-2-8(15)10(17)9(16)3-7/h2-3,11H,4-6,18H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHAGUTWTODUWLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC(C1)(C2)C3=CC(=C(C(=C3)F)F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-2-[3-(3,4,5-trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate |
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